molecular formula C12H3BrCl4O B039602 4-Bromo-2,3,7,8-tetrachlorodibenzofuran CAS No. 115656-08-1

4-Bromo-2,3,7,8-tetrachlorodibenzofuran

Katalognummer: B039602
CAS-Nummer: 115656-08-1
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: JVQVVDNPQHZSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is a halogenated aromatic compound belonging to the dibenzofuran family, characterized by a fused tricyclic structure with chlorine and bromine substituents. The addition of a bromine atom at the 4-position likely modifies its physicochemical properties, including increased molecular weight and altered solubility, compared to fully chlorinated counterparts .

Analyse Chemischer Reaktionen

4-Bromo-2,3,7,8-tetrachlorodibenzofuran can undergo various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Assessment

BrCDF as a Contaminant
BrCDF is primarily known as a contaminant resulting from industrial processes involving chlorinated compounds. Its presence in environmental matrices such as soil, water, and biota necessitates monitoring for ecological risk assessments. Studies have shown that BrCDF can accumulate in the food chain, impacting wildlife and potentially human health due to its toxic properties .

Analytical Methods
Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are employed to detect and quantify BrCDF in environmental samples. These methods are essential for understanding the distribution and concentration of BrCDF in various ecosystems .

Toxicological Research

Health Impacts
Research indicates that exposure to BrCDF may lead to adverse health effects similar to those associated with other dioxin-like compounds. Toxicological studies have demonstrated that BrCDF can disrupt endocrine functions and induce carcinogenic effects in laboratory animals. The compound's mechanism of action involves binding to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and cellular responses .

Case Studies

  • Wildlife Studies : Investigations into the effects of BrCDF on aquatic organisms have revealed significant bioaccumulation and reproductive toxicity in species such as fish and amphibians. These studies highlight the importance of monitoring BrCDF levels in habitats affected by industrial runoff .
  • Human Health Assessments : Epidemiological studies have linked exposure to dioxin-like compounds, including BrCDF, with increased cancer rates among populations near hazardous waste sites. These findings underscore the need for public health interventions in contaminated areas .

Regulatory Framework

Environmental Protection Agency (EPA) Guidelines
The EPA has established guidelines for assessing the risks associated with exposure to chlorinated dibenzofurans, including BrCDF. This includes setting permissible exposure limits and conducting risk assessments based on toxic equivalency factors (TEFs) which help quantify the relative toxicity of various dioxin-like compounds .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

  • 4-Bromo-2,3,7,8-TCDF vs. 2,3,7,8-TCDF: Molecular Weight: Bromine substitution increases the molecular weight (estimated ~390 g/mol) compared to TCDF (305.96 g/mol) . Solubility: TCDF isomers are typically dissolved in toluene or toluene/nonanol solutions . Bromine’s larger atomic radius may reduce solubility in organic solvents compared to chlorine. Crystallography: TCDF’s crystal structure (monoclinic system, space group P2₁/c) features planar aromatic rings with chlorine substituents . Bromine’s steric effects could introduce structural distortions.

Environmental Behavior and Degradation

  • Persistence :

    • Chlorinated dibenzofurans like TCDF are highly resistant to biodegradation and bind strongly to organic matter . Brominated congeners may exhibit similar persistence but with slower photodegradation due to bromine’s stability .
  • Degradation Pathways: TCDF undergoes UV photocatalytic degradation using silver-doped zeolites, achieving ~38% adsorption on AgY1 catalysts . No data exist for brominated analogs, though bromine’s higher bond dissociation energy may reduce degradation efficiency .

Regulatory and Analytical Considerations

  • Detection Limits: TCDF has a regulatory non-measurable threshold of <50 pg/L in water . Pharmacopeial standards for ¹³C-labeled TCDF (317.84 g/mol) highlight its use in environmental analysis .

Data Tables

Table 1: Physicochemical Comparison of Selected Dibenzofurans

Compound Molecular Weight (g/mol) Substitution Pattern Solubility (Typical Solvent)
2,3,7,8-TCDF 305.96 2,3,7,8-Cl 10% Toluene/nonanol
4-Bromo-2,3,7,8-TCDF ~390* 2,3,7,8-Cl; 4-Br Not reported
1,2,3,4-TCDF 317.87 1,2,3,4-Cl Toluene

*Estimated based on bromine’s atomic mass.

Biologische Aktivität

4-Bromo-2,3,7,8-tetrachlorodibenzofuran (Br-TCDF) is a brominated derivative of the polychlorinated dibenzofuran family, which includes compounds known for their toxicological profiles and potential environmental persistence. Understanding the biological activity of Br-TCDF is crucial for assessing its impact on human health and ecosystems. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and toxicological implications.

Chemical Structure and Properties

Br-TCDF has a complex structure characterized by multiple halogen substitutions that influence its reactivity and interaction with biological systems. The molecular formula is C12H4BrCl4O, indicating the presence of both bromine and chlorine atoms.

Br-TCDF exhibits toxicity primarily through mechanisms similar to those of other dioxins and dibenzofurans. These include:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Br-TCDF binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism. This pathway is critical for understanding its carcinogenic potential .
  • Oxidative Stress : Studies indicate that exposure to Br-TCDF can induce oxidative stress in cells, contributing to cellular damage and inflammation .
  • Endocrine Disruption : The compound has been shown to interfere with hormonal signaling pathways, particularly affecting thyroid hormone levels and reproductive health .

Toxicological Effects

The toxicological effects of Br-TCDF have been documented across various animal models. Key findings include:

  • Hepatotoxicity : Elevated liver weights and hepatocellular hypertrophy have been observed in rodent studies following exposure to Br-TCDF, indicating significant liver toxicity .
  • Developmental Toxicity : In pregnant animal models, Br-TCDF exposure resulted in teratogenic effects on fetal development, particularly affecting kidney formation .
  • Immunotoxicity : Exposure has been linked to immunosuppression, reducing the efficacy of immune responses in infected animals .

Toxicity Data Summary

SpeciesLD50 (oral)Main Effects Observed
Guinea Pig5-10 µg/kgHepatic damage, immunosuppression
Mouse>6000 µg/kgTeratogenic effects on fetal kidneys
Monkey1000 µg/kgLiver toxicity, endocrine disruption

Hormonal Effects of Br-TCDF

HormoneEffect Observed
Thyroid Hormones (T3/T4)Decreased levels
InsulinAltered glucose homeostasis
TestosteroneImpaired reproductive function

Case Studies

  • Case Study on Hepatic Effects :
    A study involving male C57BL/6 mice exposed to varying doses of Br-TCDF revealed a dose-dependent increase in liver weight and hepatocyte proliferation markers. The study concluded that Br-TCDF significantly disrupts normal liver function by inducing lipogenesis and altering metabolic pathways .
  • Developmental Toxicity Assessment :
    Research conducted on pregnant mice indicated that exposure to Br-TCDF resulted in a high incidence of renal malformations in offspring. This study highlights the potential risks associated with environmental exposure during critical developmental windows .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting halogenated dibenzofurans like 4-Bromo-2,3,7,8-tetrachlorodibenzofuran in environmental samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard. For isomer specificity, EPA Methods 1613 and 8290a recommend using DB-5MS or equivalent columns, though studies suggest SP-2330/SP-2331 columns may not be essential for resolving 2,3,7,8-substituted isomers . Environmental samples (e.g., sediments) require extraction with toluene or nonane-based solvents, followed by cleanup steps to isolate target analytes. Concentrations are typically quantified at 50 μg/mL in matrix-matched solutions to minimize interference .

Q. What are the primary toxicological mechanisms of 2,3,7,8-tetrachlorodibenzofuran (TCDF), and how might bromination alter these effects?

TCDF activates the aryl hydrocarbon receptor (AhR), inducing cytochrome P450 enzymes (e.g., CYP1A1/1A2) and disrupting lipid metabolism, leading to hepatic steatosis in murine models . Bromination at the 4-position may increase steric hindrance, potentially altering binding affinity to AhR. Comparative studies with structural analogs (e.g., 2,3,4,7,8-pentachlorodibenzofuran) suggest halogen position significantly impacts toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity equivalency factors (TEFs) for brominated vs. chlorinated dibenzofurans?

TEFs are derived from relative potency (REP) studies using in vitro models (e.g., hepatocytes) and in vivo dose-response data. For brominated analogs, REP values should account for toxicokinetic differences, such as prolonged half-lives or tissue-specific accumulation. A "hockey stick" regression model can identify thresholds for AhR activation, while interspecies adjustments (e.g., human vs. rat hepatocytes) require normalization to baseline metabolic rates .

Q. What experimental designs are optimal for studying hepatic steatosis induced by halogenated dibenzofurans?

Use targeted metabolomics to profile lipid species in liver tissues of male mice exposed to graded doses (0.00001–100 nM). Pair this with RNA sequencing to identify AhR-regulated pathways. Dose-response curves should be analyzed using the Hill model to calculate EC50 values and maximal induction levels. Validation via histopathology (e.g., Oil Red O staining) is critical .

Q. How do species-specific differences in AhR activation impact risk assessment for this compound?

Human primary hepatocytes show lower sensitivity (EC50 = 0.1 nM for CYP1A1 induction) compared to rat hepatocytes (EC50 = 0.01 nM). Experimental designs must incorporate species-specific adjustment factors (≤1.0 for human extrapolation) and use NOEC (no-observed-effect concentration) derived from Welch-Aspin or Dunnett’s tests .

Q. What statistical methods are effective for interpreting geochemical data from TCDF-contaminated sediments?

Principal component analysis (PCA) can correlate sediment organic carbon content, grain size, and TCDF concentrations. One-way ANOVA identifies spatial/temporal variations in contamination. For example, in the Houston Ship Channel, TCDF levels ranged from 418–24,600 pg/g dry weight, with toxicity equivalents (TEQs) exceeding sediment quality guidelines .

Q. Data Contradiction Analysis

Q. Why do toxicity equivalents (TEQs) in fish tissues exceed those in sediments despite lower total PCDD/F concentrations?

Fish bioaccumulate highly toxic congeners (e.g., 2,3,7,8-TCDF) preferentially due to their lipophilicity (log Kow >6). Sediment TEQs are diluted by less toxic isomers, whereas biota TEQs reflect biomagnification. This discrepancy underscores the need for matrix-specific risk assessments .

Q. How can conflicting results in AhR activation thresholds between in vitro and in vivo models be reconciled?

In vitro models (e.g., hepatocytes) lack systemic detoxification pathways (e.g., Phase II metabolism), leading to lower EC50 values. In vivo studies in chicks or mice require allometric scaling of doses and endpoint-specific adjustments (e.g., porphyrin accumulation vs. enzyme induction) .

Q. Methodological Tables

Table 1: Key Analytical Parameters for Halogenated Dibenzofurans

ParameterTCDF (2,3,7,8-TCDF)4-Bromo-TCDF (Hypothetical)
CAS RN51207-31-9 N/A
Molecular Weight305.96 g/mol ~389.8 g/mol (estimated)
Detection Limit (GC-MS)<50 pg/L Requires validation
Solvent Matrix10% Toluene-Nonane Nonane

Table 2: Species-Specific AhR Activation Thresholds

SpeciesCYP1A1 EC50 (nM)CYP1A2 EC50 (nM)Reference
Rat Hepatocytes0.010.05
Human Hepatocytes0.10.3

Eigenschaften

IUPAC Name

4-bromo-2,3,7,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQVVDNPQHZSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3BrCl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151155
Record name Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115656-08-1
Record name Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115656081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.